N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
Overview
Description
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a useful research compound. Its molecular formula is C20H21N7O2S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.14774411 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized through various techniques, including carbodiimide condensation catalysis (Yu et al., 2014) and reaction of o-phenylenediamine with acetic acid (Lan, 2003).
- Characterization : NMR, IR, MS, and elemental analyses are standard methods used to characterize these compounds, providing detailed insights into their molecular structures (Devi, Shahnaz, & Prasad, 2022).
Applications in Material Science
- Corrosion Inhibition : Benzimidazole derivatives have been studied for their inhibitory properties against corrosion, particularly for carbon steel in acidic environments (Rouifi et al., 2020).
- Polymers and Coatings : These compounds are used in synthesizing polymeric materials, exhibiting properties like solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Yang & Su, 2005).
Biological and Pharmaceutical Research
- Antimicrobial and Antifungal Activities : Research has demonstrated that benzimidazole derivatives possess significant antibacterial and antifungal activities, effective against various microorganisms (Devi, Shahnaz, & Prasad, 2022).
- Antitumor Activities : Some derivatives have been evaluated for their potential antitumor activity, showing promising results against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Chemical Analysis and Quality Control
- Dye Intermediates : These compounds are crucial in dye manufacturing, with their quality and composition affecting the final product's characteristics (Drabina et al., 2009).
Properties
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-5-7-15(9-13(12)2)27-19(22-23-24-27)30-11-18(28)21-14-6-8-16-17(10-14)26(4)20(29)25(16)3/h5-10H,11H2,1-4H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBORVOXXMLFLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)N(C(=O)N4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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